molecular formula C11H9F3N4O B2966761 1-[[4-(Trifluoromethyl)phenyl]methyl]triazole-4-carboxamide CAS No. 2413885-83-1

1-[[4-(Trifluoromethyl)phenyl]methyl]triazole-4-carboxamide

Número de catálogo: B2966761
Número CAS: 2413885-83-1
Peso molecular: 270.215
Clave InChI: SXTGXZNRFZBWEZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[[4-(Trifluoromethyl)phenyl]methyl]triazole-4-carboxamide is a triazole-based compound featuring a trifluoromethylphenylmethyl group at the 1-position and a carboxamide moiety at the 4-position.

Propiedades

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O/c12-11(13,14)8-3-1-7(2-4-8)5-18-6-9(10(15)19)16-17-18/h1-4,6H,5H2,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTGXZNRFZBWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=N2)C(=O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-[[4-(Trifluoromethyl)phenyl]methyl]triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the trifluoromethylphenyl group. This can be achieved through the trifluoromethylation of benzene derivatives using reagents such as trifluoromethyl iodide. The resulting trifluoromethylphenyl group is then reacted with appropriate reagents to form the triazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: 1-[[4-(Trifluoromethyl)phenyl]methyl]triazole-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

The applications of 1-[[4-(Trifluoromethyl)phenyl]methyl]triazole-4-carboxamide, a triazole derivative, are wide-ranging and significant in medicinal chemistry and other fields . Triazoles, in general, have garnered considerable interest due to their therapeutic potential as anticonvulsants, antidepressants, anticancer, antiviral, antimicrobial, anti-acetylcholinesterase, anti-inflammatory, antioxidant, antiparasitic, and antidiabetic drugs .

Properties and Structure

  • Molecular Weight: 270.21
  • IUPAC Name: this compound
  • Triazole derivatives are known for their ability to improve solubility and binding to biomolecular targets through various non-covalent interactions .

Medicinal Chemistry Applications

Triazole derivatives, including 1,2,4-triazoles, exhibit a broad spectrum of pharmacological activities .

Antimicrobial Agents:

  • Certain clinafloxacin-triazole hybrids have demonstrated potent antibacterial and antifungal activities, even against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Ciprofloxacin-1,2,4-triazole hybrids have shown higher potency against MRSA than reference drugs like vancomycin and ciprofloxacin .

Anti-inflammatory Agents:

  • Certain 1,2,4-triazole derivatives have shown anti-inflammatory activity by inhibiting COX-1 and COX-2 enzymes . They can also reduce pro-inflammatory markers like TNF-α, IL-6, nitric oxide (NO), and reactive oxygen species (ROS) .

Other Therapeutic Applications:

  • Triazoles are used as scaffolds in drugs with various applications, including anti-HIV agents, antibiotics, and anti-cancer and anti-bacterial agents .

Use as Pesticide

  • Triazole compounds have been investigated for use as pesticides .

Mecanismo De Acción

The mechanism by which 1-[[4-(Trifluoromethyl)phenyl]methyl]triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to its biological activity.

Comparación Con Compuestos Similares

Triazole Derivatives

  • 1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS 113934-33-1): This analog replaces the carboxamide with a carboxylic acid (C10H6F3N3O2). Its molecular weight (269.17 g/mol) is slightly lower due to the carboxylic acid functional group .
  • 1-[[4-(Trifluoromethyl)phenyl]methyl]triazol-4-amine; hydrochloride (CAS 2411261-62-4) :
    Substituting the carboxamide with an amine group alters solubility and electronic properties. The amine may increase basicity, affecting pharmacokinetics such as tissue penetration or renal clearance .

Pyrazole and Urea Analogs

  • Ethyl 1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate (CAS 952710-17-7) :
    A pyrazole core with an ethyl ester (C13H11F3N2O2, MW 284.23 g/mol). The ester group is prone to hydrolysis, suggesting lower metabolic stability than carboxamides. The trifluoromethylphenyl group is retained, emphasizing its role in lipophilicity .

  • Urea Derivatives (e.g., Compounds 11d, 11e from ) :
    These compounds (e.g., 11d: C21H20F3N7O2, MW 534.1 g/mol) feature a urea linker instead of a triazole-carboxamide. Ureas exhibit strong hydrogen bonding but may have reduced membrane permeability compared to carboxamides. Yields for these derivatives range from 85–88%, indicating robust synthetic accessibility .

Metabolic and Pharmacological Comparisons

  • CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide): A clinically studied triazole-4-carboxamide with bulky substituents. CAI undergoes phase I metabolism to form inactive metabolites like M1 (3,5-dichloro-4-(p-chlorobenzoyl)-benzoic acid), highlighting the metabolic lability of certain substituents. The carboxamide group in CAI is critical for its calcium influx inhibition, which is lost in M1 .

Structural and Physicochemical Data Table

Compound Name Core Structure Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties References
1-[[4-(Trifluoromethyl)phenyl]methyl]triazole-4-carboxamide Triazole Carboxamide, Trifluoromethyl C11H9F3N4O 278.21 (calculated) High hydrogen bonding potential [1, 5, 9]
1-[3-(Trifluoromethyl)phenyl]-1H-triazole-4-carboxylic acid Triazole Carboxylic acid, Trifluoromethyl C10H6F3N3O2 269.17 Lower solubility in neutral pH [5]
Compound 11d (Urea derivative) Thiazole-urea Urea, Trifluoromethyl C21H20F3N7O2 534.1 High yield (85.3%), ESI-MS confirmed [1]
CAI Triazole Carboxamide, Dichlorobenzyl C17H12Cl3N5O2 424.67 Metabolized to inactive M1 [3]
Ethyl 1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxylate Pyrazole Ester, Trifluoromethyl C13H11F3N2O2 284.23 Predicted boiling point: 333.5°C [8]

Key Findings and Implications

Trifluoromethyl Group : Consistently improves lipophilicity and metabolic stability across analogs (e.g., 11d, pyrazole derivatives) .

Carboxamide vs. Other Functional Groups : Carboxamides generally exhibit better target binding and metabolic stability compared to esters or amines, as seen in CAI’s activity versus its inactive metabolite M1 .

Structural Flexibility : Urea derivatives () demonstrate high synthetic yields, but their pharmacological profiles may differ significantly due to linker chemistry .

Actividad Biológica

The compound 1-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide is part of the triazole family, which has garnered significant attention due to its diverse biological activities. Triazoles are known for their roles as antifungal, antibacterial, anticancer, and anti-inflammatory agents. This article provides a comprehensive overview of the biological activity of this specific compound, including research findings, case studies, and relevant data tables.

Chemical Structure

This compound can be represented by the following chemical structure:

C11H9F3N4O2\text{C}_{11}\text{H}_{9}\text{F}_{3}\text{N}_{4}\text{O}_{2}

Antifungal Activity

Research indicates that compounds containing the triazole moiety exhibit significant antifungal properties. For instance, derivatives of triazoles have been shown to outperform traditional antifungals like fluconazole against various fungal strains. A study highlighted that certain triazole compounds exhibited minimum inhibitory concentration (MIC) values significantly lower than fluconazole against Candida albicans and other pathogenic fungi .

Table 1: Antifungal Activity Comparison

CompoundMIC (μg/mL)Reference
This compound0.0156
Fluconazole0.25
Voriconazole0.25

Antibacterial Activity

The antibacterial properties of triazoles have also been extensively studied. The compound has shown efficacy against a range of Gram-positive and Gram-negative bacteria. Notably, it has been reported to have a potent effect against Staphylococcus aureus and Escherichia coli, with MIC values indicating higher potency than many conventional antibiotics .

Table 2: Antibacterial Activity

BacteriaMIC (μg/mL)Reference
Staphylococcus aureus0.125
Escherichia coli0.5
Pseudomonas aeruginosa0.25

Anticancer Activity

The anticancer potential of triazole derivatives has been a focal point in recent pharmacological research. Studies have demonstrated that compounds similar to this compound can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. In vitro studies suggest that these compounds induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of specific kinases involved in cell proliferation .

Case Study: Anticancer Efficacy
A notable study evaluated the effects of triazole derivatives on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The results showed that these compounds significantly reduced cell viability at concentrations as low as 10 μM, demonstrating their potential as anticancer agents .

The biological activities of triazole derivatives are primarily attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition: Triazoles often act as enzyme inhibitors, disrupting critical pathways in pathogens and cancer cells.
  • Molecular Interactions: The trifluoromethyl group enhances lipophilicity and bioavailability, allowing for better penetration into cells and interaction with target proteins.

Q & A

Q. What are the established synthetic routes for 1-[[4-(Trifluoromethyl)phenyl]methyl]triazole-4-carboxamide, and how can purity be validated?

The synthesis typically involves cyclocondensation of substituted phenylhydrazines with β-ketoesters, followed by functionalization of the triazole core. For example, cyclocondensation of 4-(trifluoromethyl)benzylamine derivatives with ethyl acetoacetate under reflux conditions yields the triazole intermediate. Final carboxamide formation may use coupling agents like EDC/HOBt. Purity is validated via HPLC (>98% purity) and NMR spectroscopy (e.g., absence of residual solvents or unreacted intermediates) .

Q. How can researchers address the compound’s low aqueous solubility in biological assays?

Due to the trifluoromethyl group’s hydrophobicity, solubility can be improved using co-solvents (e.g., DMSO ≤1% v/v) or surfactants like Tween-80. Alternatively, pro-drug strategies (e.g., esterification of the carboxamide) or nanoformulation (liposomes) enhance bioavailability. Solubility should be quantified via UV-Vis spectroscopy or nephelometry .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 19^19F NMR confirm regioselectivity of the triazole ring and trifluoromethyl substitution.
  • LC-MS : Validates molecular weight (expected: ~315 g/mol) and detects impurities.
  • FTIR : Confirms carboxamide C=O stretching (~1650 cm1^{-1}) and triazole C-N vibrations .

Advanced Research Questions

Q. How does the trifluoromethyl group influence enzyme inhibition kinetics in mechanistic studies?

The trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets (e.g., kinases or proteases) by increasing lipophilicity (LogP ~2.5–3.0). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding constants (KdK_d). Competitive inhibition assays (e.g., with fluorogenic substrates) reveal IC50IC_{50} values, which are typically <10 µM for optimized derivatives .

Q. What strategies resolve contradictions in reported biological activity across cell lines?

Discrepancies may arise from cell-specific metabolic stability or off-target effects. Solutions include:

  • Metabolic Profiling : LC-MS/MS to track intracellular compound degradation.
  • CRISPR Screening : Identify genetic modifiers of activity.
  • Proteomics : Phosphoproteomics to map kinase inhibition specificity .

Q. How can computational modeling guide SAR studies for this compound?

  • Docking Simulations : AutoDock Vina predicts binding modes to targets like EGFR or COX-2.
  • QSAR Models : Use descriptors (e.g., molar refractivity, polar surface area) to correlate substituent effects with activity.
  • MD Simulations : Assess trifluoromethyl group dynamics in lipid bilayers for membrane permeability .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Rodent Models : Measure CmaxC_{max}, T1/2T_{1/2}, and AUC via plasma LC-MS.
  • Toxicogenomics : RNA-seq identifies off-target gene expression changes.
  • Metabolite ID : High-resolution MS detects hepatotoxic metabolites (e.g., glutathione adducts) .

Methodological Considerations

Q. Table 1: Key Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight314.27 g/molHRMS
LogP2.8 ± 0.2Shake-flask
Aqueous Solubility (25°C)12 µMNephelometry
Plasma Protein Binding89% (human)Equilibrium dialysis

Q. Table 2: Common Synthetic Byproducts

ByproductDetection MethodMitigation Strategy
Unreacted benzylamineHPLC (Rt = 3.2 min)Extended reaction time
Triazole regioisomer1^1H NMR (δ 8.1 ppm)Temperature-controlled cyclization

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.